(4,5-dimethyl-1H-pyrazol-3-yl)-[4-(4-fluoroanilino)piperidin-1-yl]methanone
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Overview
Description
(4,5-dimethyl-1H-pyrazol-3-yl)-[4-(4-fluoroanilino)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with dimethyl groups and a piperidine ring attached to a fluoroaniline moiety, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-dimethyl-1H-pyrazol-3-yl)-[4-(4-fluoroanilino)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the dimethyl groups. The piperidine ring is then synthesized separately and coupled with the fluoroaniline. Finally, the two major fragments are combined under specific reaction conditions to form the target compound. Common reagents used in these steps include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4,5-dimethyl-1H-pyrazol-3-yl)-[4-(4-fluoroanilino)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
Chemistry
In chemistry, (4,5-dimethyl-1H-pyrazol-3-yl)-[4-(4-fluoroanilino)piperidin-1-yl]methanone is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit interesting interactions with biological molecules, potentially serving as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine
In medicine, the compound’s structure suggests potential pharmacological activities. It could be investigated for its effects on various biological targets, such as enzymes or receptors, and its potential therapeutic applications.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which (4,5-dimethyl-1H-pyrazol-3-yl)-[4-(4-fluoroanilino)piperidin-1-yl]methanone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions would depend on the specific context of its use, such as in a therapeutic or industrial application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4,5-dimethyl-1H-pyrazol-3-yl)-[4-(4-fluoroanilino)piperidin-1-yl]methanone include other pyrazole derivatives and piperidine-based compounds. Examples include:
- 1-Boc-pyrazole-4-boronic acid pinacol ester
- Various fluoroaniline derivatives
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
(4,5-dimethyl-1H-pyrazol-3-yl)-[4-(4-fluoroanilino)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O/c1-11-12(2)20-21-16(11)17(23)22-9-7-15(8-10-22)19-14-5-3-13(18)4-6-14/h3-6,15,19H,7-10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNFEQUSAQSNCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C(=O)N2CCC(CC2)NC3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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